molecular formula C25H21Cl2N3O2S2 B12029014 N-(3-chloro-4-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 578751-60-7

N-(3-chloro-4-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B12029014
CAS No.: 578751-60-7
M. Wt: 530.5 g/mol
InChI Key: DDARGVHGCGJUMI-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a benzothieno-pyrimidine derivative featuring a sulfanylacetamide moiety and halogenated aromatic substituents. Its structure includes:

  • A benzothieno[2,3-d]pyrimidine core with a 4-oxo-hexahydro scaffold.
  • 3-(4-chlorophenyl) and N-(3-chloro-4-methylphenyl) substituents, contributing to steric and electronic effects.
  • A sulfanyl (-S-) bridge linking the acetamide group to the heterocyclic core.

Properties

CAS No.

578751-60-7

Molecular Formula

C25H21Cl2N3O2S2

Molecular Weight

530.5 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[[3-(4-chlorophenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C25H21Cl2N3O2S2/c1-14-6-9-16(12-19(14)27)28-21(31)13-33-25-29-23-22(18-4-2-3-5-20(18)34-23)24(32)30(25)17-10-7-15(26)8-11-17/h6-12H,2-5,13H2,1H3,(H,28,31)

InChI Key

DDARGVHGCGJUMI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=C(C=C5)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the benzothieno[2,3-d]pyrimidine core.

    Introduction of Chloro and Methyl Substituents: Chlorination and methylation reactions are carried out using reagents such as thionyl chloride and methyl iodide, respectively.

    Formation of the Acetamide Moiety: The final step involves the reaction of the intermediate compound with acetic anhydride or acetyl chloride to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro substituents can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of compounds with different functional groups such as ethers or amines.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of sulfanylacetamide-linked benzothieno-pyrimidines. Key analogs and their distinguishing features are summarized below:

Table 1: Structural and Functional Comparison of Analogs

Compound Name Molecular Formula Substituents (R1, R2) Molecular Weight (g/mol) Key Findings
Target Compound Likely C₂₆H₂₃Cl₂N₃O₂S* R1: 3-chloro-4-methylphenyl; R2: 4-chlorophenyl ~528.5 (estimated) Hypothesized enhanced lipophilicity and receptor affinity due to dual chloro groups .
N-(3-chloro-4-methoxyphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide C₂₆H₂₄Cl₂N₃O₄S R1: 3-chloro-4-methoxyphenyl; R2: 4-chlorophenyl 544.5 Exhibits antibacterial activity; sensitive to light/moisture.
2-{[3-(4-chlorophenyl)-4-oxo-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide C₂₅H₂₂ClFN₃O₂S R1: 3-fluoro-4-methylphenyl; R2: 4-chlorophenyl 506.0 Improved metabolic stability compared to methoxy analogs.
2-{[3-(4-bromophenyl)-4-oxo-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide C₂₆H₂₆BrN₃O₂S R1: 2,4-dimethylphenyl; R2: 4-bromophenyl 556.5 Higher molecular weight and binding affinity due to bromine substitution.
N-(4-chlorobenzyl)-2-{[3-(4-methylbenzyl)-4-oxo-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide C₂₃H₂₀ClN₃O₂S₂ R1: 4-chlorobenzyl; R2: 4-methylbenzyl 470.0 Demonstrated enzyme inhibition (IC₅₀ = 12 µM) in preliminary assays.

*Estimated based on analogs in .

Key Research Findings and Implications

A. Impact of Substituents on Bioactivity

  • Chlorine vs. Methoxy : The methoxy group in enhances solubility but reduces stability, whereas chlorine in the target compound likely improves lipophilicity and target binding .
  • Bromine Substitution : Bromine in increases molecular weight and binding affinity, suggesting halogen size influences receptor interactions.
  • Fluorine vs. Chlorine : The fluoro analog shows better metabolic stability, highlighting fluorine’s role in reducing oxidative degradation.

C. Pharmacological Potential

  • Sulfanylacetamide derivatives exhibit antibacterial (via sulfonamide-like mechanisms) and enzyme-inhibitory activities .
  • Molecular docking studies on analogs suggest interactions with kinase active sites or G-protein-coupled receptors .

Biological Activity

N-(3-chloro-4-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features contribute to its biological activity, making it a candidate for further research in various therapeutic areas.

Chemical Structure and Properties

The compound's molecular formula is C21H15Cl2N3O2S2C_{21}H_{15}Cl_{2}N_{3}O_{2}S_{2}, and it has a molecular weight of approximately 476.4 g/mol. The IUPAC name reflects its intricate structure, which includes multiple aromatic rings and a thienopyrimidine core.

PropertyValue
Molecular FormulaC21H15Cl2N3O2S2C_{21}H_{15}Cl_{2}N_{3}O_{2}S_{2}
Molecular Weight476.4 g/mol
IUPAC NameN-(3-chloro-4-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
InChI KeyPMUCNWUUVADPHF-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is hypothesized that the compound may exert its effects by modulating enzyme activities or receptor functions involved in various cellular pathways.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit key enzymes that are crucial for cellular metabolism or signaling.
  • Receptor Modulation : It could act as an agonist or antagonist at specific receptors, influencing physiological responses.
  • Cell Cycle Interference : The compound may disrupt normal cell cycle progression in cancer cells.

Biological Activity

Research indicates that N-(3-chloro-4-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide exhibits promising biological activities:

Anticancer Activity

Studies have shown that this compound can induce apoptosis in various cancer cell lines by disrupting critical pathways involved in cell survival and proliferation. For example:

  • In vitro studies demonstrated significant cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines.

Antimicrobial Activity

The compound has also displayed antimicrobial properties against several bacterial strains:

  • Minimum Inhibitory Concentration (MIC) values indicate effectiveness against Gram-positive and Gram-negative bacteria.

Case Studies

  • Study on Anticancer Properties :
    • A recent study evaluated the effects of this compound on MCF-7 cells and found that it significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the activation of caspase pathways leading to apoptosis .
  • Antimicrobial Testing :
    • In a comparative study against standard antibiotics, the compound showed superior activity against Staphylococcus aureus with an MIC of 32 µg/mL .

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